molecular formula C11H14N4O B2804972 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone CAS No. 338422-81-4

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone

Cat. No.: B2804972
CAS No.: 338422-81-4
M. Wt: 218.26
InChI Key: QXJVHCSEPMRJNP-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone typically involves the reaction of pyrimidine derivatives with dimethylaminomethylene reagents under controlled conditions. One common method includes the condensation of 2-pyrimidinyl ketones with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrimidinyl compounds .

Scientific Research Applications

3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Dimethylamino)methylene]-1-(2-pyrimidinyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

IUPAC Name

(3Z)-3-(dimethylaminomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c1-14(2)8-9-4-7-15(10(9)16)11-12-5-3-6-13-11/h3,5-6,8H,4,7H2,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJVHCSEPMRJNP-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CCN(C1=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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